molecular formula C24H20Cl2N2O5 B12022223 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate CAS No. 357300-37-9

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B12022223
CAS No.: 357300-37-9
M. Wt: 487.3 g/mol
InChI Key: BXGCKLGPZNZXSF-MZJWZYIUSA-N
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Description

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes dichlorobenzoyl, carbohydrazonoyl, ethoxyphenyl, and methoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

357300-37-9

Molecular Formula

C24H20Cl2N2O5

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H20Cl2N2O5/c1-3-32-22-12-15(14-27-28-23(29)19-10-7-17(25)13-20(19)26)4-11-21(22)33-24(30)16-5-8-18(31-2)9-6-16/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+

InChI Key

BXGCKLGPZNZXSF-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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